

potential toxicity of D-Glucose-13C6,d7 at high concentrations

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Compound of Interest

Compound Name: D-Glucose-13C6,d7

Cat. No.: B1147145

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Technical Support Center: D-Glucose-13C6,d7

This technical support center provides guidance on the potential toxicity of **D-Glucose-13C6,d7** at high concentrations for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is **D-Glucose-13C6,d7** considered toxic at high concentrations?

Currently, there are no specific studies that have formally evaluated the toxicity of **D-Glucose-13C6,d7** at high concentrations. However, information can be inferred from Safety Data Sheets (SDS) for the compound and related isotopically labeled glucose molecules, as well as from studies on unlabeled D-glucose.

Some SDS for D-(+)-Glucose-13C6 classify it as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Other SDS for the same compound, and for **D-Glucose-13C6,d7**, do not classify it as a hazardous substance but recommend following standard laboratory safety procedures. It is important to consult the specific SDS provided by the supplier of your lot number.

Studies on unlabeled D-glucose have shown that very high, non-physiological concentrations can induce cytotoxic, genotoxic, and apoptotic effects in some cell types, particularly in cancer cell lines.[3][4] These effects are often attributed to increased oxidative stress.

Troubleshooting & Optimization





Q2: How might the isotopic labeling (13C and Deuterium) affect the toxicity of **D-Glucose-13C6,d7** compared to natural D-glucose?

The presence of stable isotopes can potentially alter the biological activity of a molecule through the kinetic isotope effect (KIE).

- Carbon-13 (¹³C): The KIE for ¹³C is generally small and is not expected to significantly alter the toxicity profile of glucose.
- Deuterium (D): The C-D bond is stronger than the C-H bond. This can lead to a more significant KIE, where enzymatic reactions that involve the cleavage of a C-H bond are slower when hydrogen is replaced by deuterium. In drug development, deuteration is sometimes used to slow down metabolism, which can lead to reduced formation of toxic metabolites and an improved safety profile. For **D-Glucose-13C6,d7**, this could theoretically slow down its entry into and progression through metabolic pathways like glycolysis. Whether this would increase or decrease toxicity at high concentrations is unknown without direct experimental evidence.

Q3: What are the known effects of high concentrations of unlabeled D-glucose on cells?

High concentrations of D-glucose have been shown to have various effects on cells in vitro, which may be relevant when considering the potential effects of high concentrations of its isotopically labeled counterpart.

- Cytotoxicity: High glucose levels can be cytotoxic. For example, one study on human breast adenocarcinoma (MCF-7) cells showed that D-glucose concentrations of 10–80 mg/mL significantly reduced cell viability.
- Oxidative Stress: A primary mechanism of glucose-induced cell damage is the generation of reactive oxygen species (ROS), leading to oxidative stress.
- Genotoxicity and Apoptosis: High glucose has been demonstrated to cause DNA damage and induce apoptosis in MCF-7 cells.

It is important to note that cancer cells may be more sensitive to the effects of high glucose than normal cells.



Data Summary

Hazard Classification from Safety Data Sheets for D-

Glucose-13C6

Issuing Body	GHS Classification	Hazard Statements
Cayman Chemical	Acute toxicity - oral 4; Acute toxicity - dermal 4; Acute toxicity - inhalation 4	H302: Harmful if swallowed; H312: Harmful in contact with skin; H332: Harmful if inhaled
MedchemExpress	Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)	H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation
Merck/Aldrich	Not a hazardous substance or mixture	None

Effects of High Concentrations of D-Glucose on MCF-7 Cells

The following data is summarized from a study investigating the effects of D-glucose on human breast adenocarcinoma (MCF-7) cells after a 2-hour exposure.



D-Glucose Concentration (mg/mL)	Cell Viability (%)	DNA Damage (Comet Assay)	Apoptosis (Annexin V-FITC)
0 (Control)	100	Baseline	Baseline
10	Reduced	Increased	Increased
20	Further Reduced	Further Increased	Further Increased
40	Maximally Reduced	Maximally Increased	Maximally Increased
80	Reduced (less than 40 mg/mL)	Increased (less than 40 mg/mL)	Increased (less than 40 mg/mL)
Source: D-Glucose-			
Induced Cytotoxic,			
Genotoxic, and			
Apoptotic Effects on			
Human Breast			
Adenocarcinoma			
(MCF-7) Cells			

Experimental Protocols

Hypothetical Protocol for Assessing Cytotoxicity of D-Glucose-13C6,d7

This protocol outlines a general approach for determining the cytotoxic effects of high concentrations of **D-Glucose-13C6,d7** on a mammalian cell line (e.g., HEK293 or a researcher-specific line).

1. Cell Culture and Seeding:

- Culture cells in appropriate media and conditions (e.g., DMEM with 10% FBS at 37°C, 5% CO₂).
- Seed cells into 96-well plates at a density of 5,000-10,000 cells per well.
- Allow cells to attach and grow for 24 hours.
- 2. Preparation of **D-Glucose-13C6,d7** Solutions:



- Prepare a sterile, high-concentration stock solution of D-Glucose-13C6,d7 in serum-free cell culture medium.
- Perform serial dilutions to create a range of final concentrations to be tested (e.g., 5, 10, 25, 50, 100 mM). An unlabeled D-glucose control group and a vehicle control (medium only) should be included.

3. Treatment of Cells:

- Remove the existing medium from the 96-well plates.
- Add 100 μL of the prepared D-Glucose-13C6,d7 solutions, unlabeled D-glucose solutions, or vehicle control to the respective wells.
- Incubate the plates for various time points (e.g., 24, 48, 72 hours).
- 4. Cytotoxicity Assay (e.g., MTT Assay):
- At each time point, add 10 μL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control.

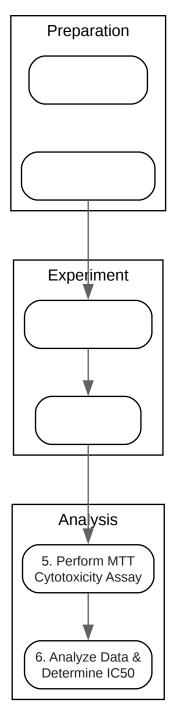
5. Data Analysis:

- Plot cell viability against the concentration of **D-Glucose-13C6,d7**.
- Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each time point.
- Compare the results for D-Glucose-13C6,d7 with unlabeled D-glucose to identify any
 potential isotope effects on cytotoxicity.

Visualizations



Hypothetical Cytotoxicity Testing Workflow

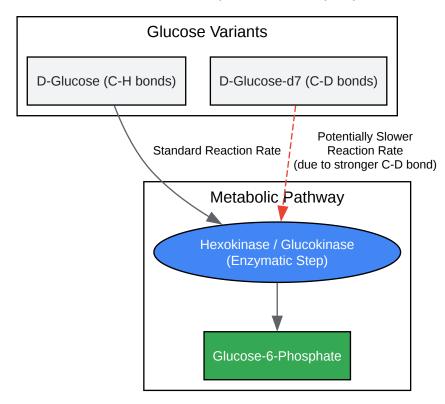


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Caption: Hypothetical workflow for cytotoxicity testing.



Potential Kinetic Isotope Effect on Glycolysis



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Caption: Impact of the Kinetic Isotope Effect.

Troubleshooting Guides

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Observed Issue	Potential Cause	Suggested Action
Unexpectedly high cell death at concentrations where unlabeled glucose is not toxic.	Isotope Effect: The deuterium labeling may alter metabolic flux in a way that leads to the accumulation of a toxic intermediate or exacerbates oxidative stress.	- Perform a dose-response curve with smaller concentration increments Analyze key metabolic intermediates (e.g., lactate, pyruvate) to assess metabolic changes Measure markers of oxidative stress (e.g., ROS levels, glutathione depletion).
Slower metabolic rate (e.g., reduced lactate production) compared to unlabeled glucose.	Kinetic Isotope Effect: The stronger C-D bonds in D-Glucose-13C6,d7 can slow down the rate of enzymatic reactions in glycolysis.	- This may be an expected outcome. Quantify the difference in metabolic rates between labeled and unlabeled glucose Ensure that the slower metabolism is not leading to nutrient deprivation or other secondary effects over long incubation times.
Variability in results between different batches of D-Glucose-13C6,d7.	Purity and Isotopic Enrichment: Differences in the chemical purity or the percentage of isotopic labeling could affect the biological activity.	- Always obtain a certificate of analysis for each new batch If possible, independently verify the isotopic enrichment using mass spectrometry Run a small pilot experiment to compare the new batch with a previous batch before starting a large-scale study.
Precipitate forms in the high-concentration stock solution.	Solubility Limit: D-Glucose has a high solubility in aqueous solutions, but this can be affected by temperature and the specific medium used.	- Gently warm the solution to aid dissolution Prepare the stock solution in a simpler buffer (e.g., PBS) before diluting it into the final complex



medium. - Filter-sterilize the solution after preparation.

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